molecular formula C18H19N3O4S B2572895 N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide CAS No. 946263-73-6

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide

Cat. No.: B2572895
CAS No.: 946263-73-6
M. Wt: 373.43
InChI Key: ZTAZURGEQMIKIC-UHFFFAOYSA-N
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Description

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a pyridazinone core fused with a furan moiety and a dimethyl-substituted benzenesulfonamide group. This compound is structurally distinct due to its hybrid heterocyclic system, combining a six-membered pyridazinone ring (with a ketone group at position 6) and a five-membered furan ring at position 2. The ethyl linker connects the pyridazinone-furan system to the 3,4-dimethylbenzenesulfonamide group, which may influence solubility, bioavailability, and receptor-binding properties .

Properties

IUPAC Name

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-13-5-6-15(12-14(13)2)26(23,24)19-9-10-21-18(22)8-7-16(20-21)17-4-3-11-25-17/h3-8,11-12,19H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTAZURGEQMIKIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.

Molecular Formula: C15H17N3O3
Molecular Weight: 287.31 g/mol
CAS Number: 923074-03-7

The compound features a furan ring attached to a pyridazine moiety, which is known for its diverse biological activities. The sulfonamide group enhances its pharmacological properties by potentially increasing solubility and bioavailability.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Furan-Pyridazinone Intermediate: This involves cyclization reactions that create the core structure.
  • Coupling with Sulfonamide: The final step includes the introduction of the sulfonamide group, which can be achieved using standard coupling techniques in organic chemistry.

Antitumor Activity

Recent studies have shown that compounds similar to this compound exhibit significant antitumor properties. For example, compounds containing furan and pyridazine structures have been evaluated against various cancer cell lines:

Cell Line IC50 (µM) Assay Type
A5496.26 ± 0.332D Assay
HCC82720.46 ± 8.633D Assay
NCI-H35816.00 ± 9.383D Assay

These results indicate that while the compound shows promising activity in two-dimensional assays, its efficacy may vary in three-dimensional cultures, suggesting a need for further investigation into its mechanism of action and bioavailability in vivo .

Inhibition Studies

In vitro studies have demonstrated that related compounds inhibit phospholipase A2 activity, which is crucial for arachidonic acid liberation from cell membranes. The IC30 values for these inhibitors were found to be in the low nanomolar range (0.009 - 0.028 µM), indicating potent biological activity .

The proposed mechanism of action for this compound includes:

  • Interaction with Formyl Peptide Receptors (FPRs): These receptors are involved in inflammatory responses and immune regulation. Compounds in this class have shown significant agonistic activity towards various FPR subtypes .
  • Inhibition of Enzymatic Pathways: The sulfonamide moiety may interfere with specific enzymes related to tumor growth and inflammation.

Case Studies

In a recent study involving a series of furan-containing compounds, several showed high potential for antitumor activity through both direct cytotoxic effects on cancer cells and modulation of immune responses . The antitumor efficacy was assessed using both MTS cytotoxicity assays and BrdU proliferation assays across multiple cancer cell lines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from the Evidence

The following compounds share partial structural homology with the target molecule:

Compound ID & Source Core Structure Key Substituents Synthesis Method Notable Properties
Target Compound Pyridazinone + furan + benzenesulfonamide 3,4-dimethylbenzenesulfonamide ethyl-linked to pyridazinone-furan Not explicitly described in evidence Hypothesized antiviral/kinase inhibition
Compound 7a-c Benzo[b][1,4]oxazin-3(4H)-one Substituted phenylpyrimidine at position 6 Cs₂CO₃-mediated coupling in DMF High yields (70–85%), characterized via NMR
Compound 10a Benzothiazole + 2-pyridone N-sulfonamide linked to benzothiazole via acetylhydrazide Reflux with piperidine acetate in ethanol Antiviral potential (unspecified targets)
Example 53 Chromen-4-one + pyrazolo[3,4-d]pyrimidine Fluoro-substituted phenyl, isopropylbenzamide Palladium-catalyzed cross-coupling High molecular weight (589.1 g/mol)
CS-0309467 Dihydrobenzodioxin + pyridine Methoxy and dimethylaminomethylphenyl groups Not described Research use only, unvalidated for therapy

Key Points of Comparison

  • Heterocyclic Core: The target compound’s pyridazinone-furan system is less common than the benzooxazinone () or benzothiazole-pyridone () cores. Pyridazinones are known for modulating kinase activity, while furan rings may enhance metabolic stability . Chromen-4-one derivatives () often exhibit fluorescence and kinase inhibition, but the furan in the target compound may reduce steric hindrance compared to bulkier chromen systems .
  • Sulfonamide Group: The 3,4-dimethyl substitution on the benzenesulfonamide in the target compound likely increases lipophilicity compared to unsubstituted sulfonamides (e.g., ). This could enhance membrane permeability but reduce aqueous solubility .
  • However, the ethyl linker and furan incorporation could require multi-step protocols .

Research Implications and Limitations

  • The furan moiety may confer unique metabolic stability or off-target effects .
  • Structural Optimization : Substituting the dimethyl group on the benzenesulfonamide (e.g., with electron-withdrawing groups) could modulate solubility or binding kinetics, as seen in fluorinated analogues () .
  • Synthetic Challenges: The hybrid pyridazinone-furan system may pose regioselectivity issues during synthesis, requiring careful optimization of reaction conditions .

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